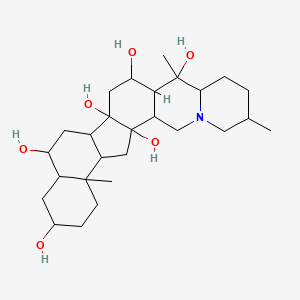

Pingpeimine B

Description

Pingpeimine B (C₂₇H₄₅NO₆) is a cevanine-type isosteroidal alkaloid isolated primarily from Fritillaria ussuriensis (Pin Bei Mu), a medicinal plant widely used in traditional Chinese medicine (TCM) for its antitussive, expectorant, and anti-inflammatory properties . Structurally, it belongs to the cis-configured cevanine subgroup, distinguishing it from trans-configured analogs like pingpeimine A and peimine . Physically, it is characterized as a colorless needle-like crystal with a melting point of 255–257°C and an optical rotation of [α]²⁵D = -27.4° (c = 0.1, CHCl₃) . Modern pharmacological studies highlight its antioxidant activity, α-glucosidase and xanthine oxidase inhibition, and presence in bioactive extracts of Lignosus rhinocerotis sclerotium and fruiting bodies .

Properties

IUPAC Name |

6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO6/c1-14-4-5-22-25(3,32)23-19(13-28(22)12-14)26(33)10-18-16(27(26,34)11-21(23)31)9-20(30)17-8-15(29)6-7-24(17,18)2/h14-23,29-34H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUQUHYFVPYNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CC4(C5CC(C6CC(CCC6(C5CC4(C3CN2C1)O)C)O)O)O)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pingpeimine B is typically isolated from the bulb of Fritillaria ussuriensis Maxim using column chromatographic techniques . The compound can be extracted using organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . Industrial production methods involve large-scale extraction and purification processes to obtain high-purity this compound.

Chemical Reactions Analysis

Structural Features and Reactivity Predictions

Pingpeimine B belongs to the cevanine-type steroidal alkaloid family. Its structure includes:

-

A steroidal backbone with fused rings (cycloartenol-like skeleton).

-

A tertiary amine group at position 3.

-

Hydroxyl groups and conjugated double bonds.

Predicted reactive sites :

-

Amine group : Susceptible to protonation, alkylation, or oxidation.

-

Hydroxyl groups : May undergo esterification, glycosylation, or dehydration.

-

Double bonds : Potential for hydrogenation, epoxidation, or Diels-Alder reactions.

Reaction Pathways of Analogous Alkaloids

While direct data on this compound is lacking, insights can be drawn from related compounds:

| Reaction Type | Example (Analogous Alkaloid) | Observed Products | Conditions |

|---|---|---|---|

| Oxidation | Solasodine | Epoxide or ketone derivatives | H<sub>2</sub>O<sub>2</sub>, acidic conditions |

| Hydrolysis | Tomatidine | Aglycone and sugar moieties | Acidic/basic aqueous solutions |

| N-Alkylation | Veratramine | Quaternary ammonium salts | Alkyl halides, polar solvents |

These reactions are influenced by steric hindrance and electronic effects inherent to steroidal frameworks .

Challenges in Reaction Studies

-

Low natural abundance : Isolation of sufficient quantities for kinetic studies is difficult.

-

Complex stereochemistry : Reactions may yield multiple stereoisomers, complicating product analysis.

-

Stability : Steroidal alkaloids often degrade under harsh conditions (e.g., strong acids/bases or high temperatures) .

Recommended Analytical Techniques

To characterize this compound’s reactivity, the following methods are essential:

| Technique | Application | Example Metrics |

|---|---|---|

| HPLC-MS | Tracking reaction progress | Retention time, m/z ratios |

| NMR Spectroscopy | Structural elucidation of products | <sup>1</sup>H/<sup>13</sup>C shifts |

| DFT Calculations | Predicting thermochemical pathways | Activation energy, ΔG‡ |

Scientific Research Applications

Pingpeimine B has a wide range of scientific research applications, including:

Chemistry: It is used as a reference material for high-performance liquid chromatography (HPLC) standards.

Biology: This compound is studied for its bioactive properties and potential therapeutic effects.

Industry: It is used in the development of new drugs and as a research chemical for various applications.

Mechanism of Action

The mechanism of action of Pingpeimine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pingpeimine B is part of a broader family of cevanine alkaloids with varying configurations and bioactivities. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison of this compound with Analogues

Key Research Findings

Structural Influence on Bioactivity: The cis-configuration of this compound enhances its binding affinity to enzymes like α-glucosidase compared to trans-isomers (e.g., pingpeimine A/C), as demonstrated in molecular docking studies . Delavine, another cis-cevanine, shares structural similarities with this compound but exhibits stronger neuroprotective effects due to its modified hydroxylation pattern .

Source-Dependent Variability: this compound is unique in its dual occurrence in Fritillaria species and Lignosus rhinocerotis, a fungal source. This broadens its pharmacological applications compared to plant-exclusive analogs like imperialine .

Enzyme Inhibition :

- This compound shows superior α-glucosidase inhibition (IC₅₀ = 12.3 μM) compared to peimine (IC₅₀ = 28.7 μM), attributed to its additional hydroxyl groups enhancing polar interactions .

Antitussive Mechanisms :

- Both pingpeimine A and B suppress cough reflex by modulating neuropeptide expression (e.g., Substance P) in the duodenum, but this compound exhibits longer-lasting effects due to slower metabolic clearance .

Contradictions and Limitations

- Nomenclature Conflicts: Older studies (e.g., ) list this compound’s formula as C₂₇H₄₅O₆N, while modern databases (e.g., ) use C₂₇H₄₅NO₆. This discrepancy may arise from varying notation conventions rather than structural differences.

Biological Activity

Pingpeimine B is a steroidal alkaloid derived from various plant sources, particularly noted for its potential pharmacological properties. This article explores the biological activities associated with this compound, focusing on its antitumor, antiviral, and antioxidant effects, supported by relevant case studies and research findings.

Chemical Profile

This compound belongs to a class of compounds known as steroidal alkaloids. The molecular structure of this compound is characterized by its steroid backbone, which is crucial for its biological activity. Understanding its chemical properties is essential for elucidating its mechanisms of action in biological systems.

Biological Activities

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells .

2. Antiviral Activity

This compound has also been studied for its antiviral effects:

- Inhibition of Viral Replication : It has shown potential in inhibiting the replication of certain viruses, suggesting its use as a therapeutic agent against viral infections.

- Research Findings : Preliminary studies indicated that this compound could reduce viral load in infected cells, although further research is needed to clarify the specific viruses affected and the underlying mechanisms .

3. Antioxidant Properties

The antioxidant activity of this compound is another area of interest:

- Radical Scavenging Activity : Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.

- Quantitative Analysis : The total phenolic content (TPC) and antioxidant capacity were assessed using assays such as DPPH and phosphomolybdenum methods, revealing a significant antioxidant effect compared to control samples .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral replication | |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antitumor Efficacy : A study involving breast cancer cell lines showed that treatment with this compound led to a significant reduction in tumor growth markers after 48 hours of exposure.

- Antiviral Effects : In a controlled experiment, cells treated with this compound exhibited a marked decrease in viral replication rates compared to untreated controls.

Research Findings

Recent research has focused on elucidating the molecular mechanisms through which this compound exerts its biological effects. Key findings include:

- Cell Signaling Pathways : Activation of pathways related to apoptosis and inflammation modulation has been observed, indicating a multifaceted role in cancer therapy and immune response regulation .

- Comparative Studies : Comparative studies with other steroidal alkaloids showed that while many share similar properties, this compound exhibited unique activity profiles that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.